molecular formula C7H7ClIN B8370052 2-Chloro-4-ethyl-5-iodopyridine CAS No. 1215556-53-8

2-Chloro-4-ethyl-5-iodopyridine

Cat. No. B8370052
M. Wt: 267.49 g/mol
InChI Key: TWNDJERDAIBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethyl-5-iodopyridine is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-ethyl-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethyl-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1215556-53-8

Product Name

2-Chloro-4-ethyl-5-iodopyridine

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-4-ethyl-5-iodopyridine

InChI

InChI=1S/C7H7ClIN/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2H2,1H3

InChI Key

TWNDJERDAIBQFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-ethyl-5-iodopyridin-2-amine (15.0 g, 60.48 mmol) was dissolved in 140 mL conc. HCl. NaNO2 was dissolved in 40 mL of water and added drop wise to the above solution at 0° C. Care was taken to prevent the temperature of the reaction mixture from rising above 0° C. When all of the NaNO2 solution was added, the reaction mixture was allowed to warm up to room temperature and was stirred for a further 2 h at room temperature. Progress of the reaction was monitored by GC and HPLC. The reaction mixture was then re-cooled to 0° C. and the pH was adjusted to pH=12 by the addition of sat. NaOH. The mixture was extracted with dichloromethane (2×200 mL) and the solvent removed under vacuum. The crude was purified by silica gel column chromatography eluting with 5% ethyl acetate/hexanes. 8.0 g of desired product was obtained after purification (49% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49%

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